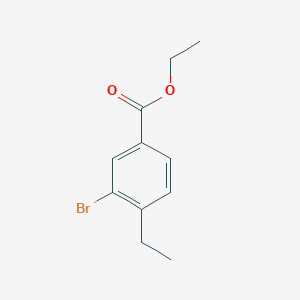

Ethyl 3-bromo-4-ethylbenzoate

CAS No.: 1131615-08-1

Cat. No.: VC3241483

Molecular Formula: C11H13BrO2

Molecular Weight: 257.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1131615-08-1 |

|---|---|

| Molecular Formula | C11H13BrO2 |

| Molecular Weight | 257.12 g/mol |

| IUPAC Name | ethyl 3-bromo-4-ethylbenzoate |

| Standard InChI | InChI=1S/C11H13BrO2/c1-3-8-5-6-9(7-10(8)12)11(13)14-4-2/h5-7H,3-4H2,1-2H3 |

| Standard InChI Key | FPCGEGAFOPCUTA-UHFFFAOYSA-N |

| SMILES | CCC1=C(C=C(C=C1)C(=O)OCC)Br |

| Canonical SMILES | CCC1=C(C=C(C=C1)C(=O)OCC)Br |

Introduction

Ethyl 3-bromo-4-ethylbenzoate is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol . It is a derivative of benzoic acid, featuring an ethyl ester group, a bromine atom at the 3-position, and an ethyl group at the 4-position of the aromatic ring. This compound is of interest in organic synthesis and potentially in medicinal chemistry due to its unique structural attributes.

Solubility and Storage

Ethyl 3-bromo-4-ethylbenzoate is typically stored at room temperature. To enhance solubility, heating the solution to 37°C and using an ultrasonic bath can be effective. Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month to maintain stability .

Synthesis and Applications

Ethyl 3-bromo-4-ethylbenzoate can be synthesized through various organic chemistry methods, often involving the esterification of 3-bromo-4-ethylbenzoic acid. This compound is useful in organic synthesis due to its reactive bromine atom, which can participate in substitution reactions. Its applications may extend to medicinal chemistry, where similar compounds have shown biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume